1-Bromo-2,4-difluoro-3-(propan-2-yloxy)benzene
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Overview
Description
1-Bromo-2,4-difluoro-3-(propan-2-yloxy)benzene is an organic compound with the molecular formula C9H9BrF2O It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and propan-2-yloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2,4-difluoro-3-(propan-2-yloxy)benzene can be synthesized through several synthetic routes. One common method involves the bromination of 2,4-difluoro-3-(propan-2-yloxy)benzene. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to achieve selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2,4-difluoro-3-(propan-2-yloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine or other substituents.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like hydroxide ions, alkoxides, or amines. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted derivative, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
1-Bromo-2,4-difluoro-3-(propan-2-yloxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2,4-difluoro-3-(propan-2-yloxy)benzene depends on its specific application. In chemical reactions, the bromine atom can act as a leaving group, facilitating nucleophilic substitution. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2,4-difluorobenzene: Similar in structure but lacks the propan-2-yloxy group.
2-Bromo-1,3-difluorobenzene: Differently substituted isomer with bromine and fluorine atoms at different positions.
1-Bromo-3,5-difluoro-2-(propan-2-yloxy)benzene: Another isomer with different substitution pattern.
Uniqueness
1-Bromo-2,4-difluoro-3-(propan-2-yloxy)benzene is unique due to the presence of both bromine and fluorine atoms, as well as the propan-2-yloxy group. This combination of substituents imparts distinct chemical reactivity and potential for diverse applications in various fields of research .
Properties
IUPAC Name |
1-bromo-2,4-difluoro-3-propan-2-yloxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2O/c1-5(2)13-9-7(11)4-3-6(10)8(9)12/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTRUZGPMAKUPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1F)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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